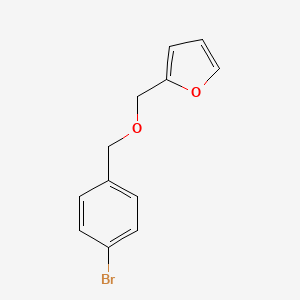

4-Bromobenzyl furfuryl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-bromophenyl)methoxymethyl]furan | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO2/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12/h1-7H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOHKQCJMDZJMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis, Characterization, and Application of 2-{[(4-bromophenyl)methoxy]methyl}furan

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-{[(4-bromophenyl)methoxy]methyl}furan, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. The furan scaffold is a core structural component in numerous pharmacologically active compounds, often serving as a bioisostere for phenyl rings to enhance metabolic stability and receptor interaction.[1] The strategic inclusion of a 4-bromophenyl moiety offers a reactive handle for extensive molecular diversification through cross-coupling reactions. This document details a robust synthesis protocol via the Williamson ether synthesis, outlines comprehensive physicochemical and spectroscopic characterization, and explores the compound's applications as a pivotal building block in drug discovery workflows. All methodologies are presented with a focus on causality, procedural integrity, and safety, providing researchers with a reliable framework for the synthesis and utilization of this valuable compound.

Introduction: Strategic Importance in Synthesis

The furan ring system is a foundational heterocyclic motif in medicinal chemistry, present in a wide array of biologically active molecules.[2][3][4] Its electron-rich nature and aromaticity contribute to favorable interactions with biological targets, making furan derivatives a subject of intense research.[4] When coupled with a (4-bromophenyl)methoxy group, the resulting molecule, 2-{[(4-bromophenyl)methoxy]methyl}furan, becomes a highly strategic intermediate.

The true synthetic value of this compound lies in its dual functionality:

-

The Furan Core: Acts as a stable scaffold and a key pharmacophore in many drug candidates.[1][5]

-

The Bromine Atom: Serves as a versatile functional "handle." It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents and the construction of complex molecular architectures.[6]

This guide provides a detailed, field-tested protocol for the efficient synthesis of this compound, its rigorous characterization, and a discussion of its potential derivatization pathways relevant to drug development.

Synthesis and Mechanism

Principle of Synthesis: The Williamson Ether Reaction

The synthesis of 2-{[(4-bromophenyl)methoxy]methyl}furan is most effectively achieved through the Williamson ether synthesis. This classic S(_N)2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[7]

Causality of Reagent Selection:

-

Starting Materials: Furfuryl alcohol and 4-bromobenzyl bromide are chosen as the two key fragments. The primary benzylic bromide is an excellent electrophile for S(_N)2 reactions, minimizing the risk of competing elimination reactions.[8]

-

Base: Sodium hydride (NaH) is selected as the base. It is a strong, non-nucleophilic base that irreversibly deprotonates the furfuryl alcohol to form the sodium furfuryloxide. This ensures the reaction proceeds to completion.[7][9] The use of NaH is superior to weaker bases which might only establish an equilibrium.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. As a polar aprotic solvent, THF effectively solvates the sodium cation without interfering with the nucleophilicity of the alkoxide, thereby facilitating the S(_N)2 reaction.

Detailed Experimental Protocol

Materials:

-

Furfuryl alcohol (98%)

-

Sodium hydride (60% dispersion in mineral oil)

-

4-Bromobenzyl bromide (98%)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH(_4)Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO(_4))

-

Silica gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (100 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Base Addition: Carefully add sodium hydride (1.2 equivalents) to the THF. Caution: NaH reacts violently with water. Ensure all glassware is dry.

-

Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Dissolve furfuryl alcohol (1.0 equivalent) in a small amount of anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 20 minutes.

-

Activation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The cessation of hydrogen gas evolution indicates the complete formation of the alkoxide.

-

Electrophile Addition: Dissolve 4-bromobenzyl bromide (1.1 equivalents) in anhydrous THF and add it dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH(_4)Cl solution.

-

Workup: Transfer the mixture to a separatory funnel. Add deionized water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO(_4).

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 2-{[(4-bromophenyl)methoxy]methyl}furan as a pure compound.

Synthesis Workflow Diagram

Caption: A stepwise workflow for the synthesis of the target compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative of 2-{[(4-bromophenyl)methoxy]methyl}furan.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C(_12)H(_11)BrO(_2) |

| Molecular Weight | 267.12 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in CH(_2)Cl(_2), CHCl(_3), Ethyl Acetate, Acetone |

Spectroscopic Data Summary

| Technique | Key Data Points |

| ¹H NMR | δ (ppm): ~7.45 (d, 2H, Ar-H), ~7.20 (d, 2H, Ar-H), ~7.35 (m, 1H, furan-H), ~6.30 (m, 1H, furan-H), ~6.20 (m, 1H, furan-H), ~4.50 (s, 2H, Ar-CH(_2)-O), ~4.45 (s, 2H, O-CH(_2)-furan) |

| ¹³C NMR | δ (ppm): ~152.0 (C-furan), ~142.5 (C-furan), ~137.0 (Ar-C), ~131.5 (Ar-CH), ~129.0 (Ar-CH), ~121.5 (Ar-C-Br), ~110.5 (furan-CH), ~108.0 (furan-CH), ~72.0 (Ar-CH(_2)-O), ~65.0 (O-CH(_2)-furan) |

| FT-IR | ν(_max) (cm⁻¹): ~3050 (Ar C-H), ~2920, 2850 (Aliphatic C-H), ~1595 (Ar C=C), ~1070 (C-O-C ether stretch) |

| Mass Spec (EI) | m/z: 266/268 [M(\cdot)+], 187 , 169/171 +, 81 + |

Data Interpretation:

-

¹H NMR: The presence of two distinct singlets around 4.50 and 4.45 ppm confirms the two methylene (-CH(_2)-) groups of the ether linkage. The characteristic signals for the furan and the para-substituted benzene rings are also clearly visible.

-

¹³C NMR: The signals at ~72.0 and ~65.0 ppm are indicative of the two methylene carbons. The downfield signal at ~121.5 ppm corresponds to the aromatic carbon bearing the bromine atom.

-

FT-IR: The strong C-O-C stretching band around 1070 cm⁻¹ is a key diagnostic peak for the ether functional group. The absence of a broad -OH stretch (from furfuryl alcohol) confirms the reaction's completion.

-

Mass Spec: The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) is clearly observed in the molecular ion peak (266/268), providing definitive evidence of the bromine's presence.

Applications in Drug Development

Role as a Versatile Intermediate

The primary application of 2-{[(4-bromophenyl)methoxy]methyl}furan is as a molecular scaffold for building more complex drug candidates. The bromine atom is a key functional group that allows for predictable and efficient modification.

Key Transformation Pathways:

-

Suzuki Coupling: Reaction with various boronic acids to form C-C bonds, introducing new aryl or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which are important in many bioactive molecules.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to a diverse range of aniline derivatives.

-

Stille Coupling: Reaction with organostannanes for the formation of C-C bonds.

These transformations allow chemists to rapidly generate libraries of compounds from a single, reliable intermediate, accelerating the structure-activity relationship (SAR) studies that are critical in drug discovery.

Potential Derivatization Pathways for Lead Generation

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. ijabbr.com [ijabbr.com]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijabbr.com [ijabbr.com]

- 5. Applications of furan and its derivative | PPTX [slideshare.net]

- 6. nbinno.com [nbinno.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. Khan Academy [khanacademy.org]

Comprehensive Technical Guide: 4-Bromobenzyl Furfuryl Ether

Identity, Synthesis, and Application in Medicinal Chemistry

Executive Summary

4-Bromobenzyl furfuryl ether (CAS: 1227618-86-1) is a bifunctional organic building block characterized by two distinct reactive "handles": an aryl bromide and a furan ring. In drug discovery and materials science, it serves as a critical intermediate for constructing complex scaffolds via orthogonal reaction pathways. The aryl bromide facilitates transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the furan moiety acts as a masked 1,4-dicarbonyl system or a diene for Diels-Alder cycloadditions.

This guide provides a definitive physicochemical profile, a validated synthetic protocol emphasizing acid-sensitivity management, and a strategic workflow for its application in convergent synthesis.

Physicochemical Profile

The molecular data below establishes the baseline for stoichiometric calculations and analytical verification.

Molecular Identity Table

| Property | Value | Notes |

| IUPAC Name | 2-((4-Bromobenzyloxy)methyl)furan | Alternate: 1-Bromo-4-((furfuryl)oxy)methylbenzene |

| CAS Number | 1227618-86-1 | Verified Catalog Identifier |

| Molecular Formula | C₁₂H₁₁BrO₂ | |

| Molecular Weight | 267.12 g/mol | Average Mass |

| Exact Mass | 265.9942 (⁷⁹Br) / 267.9922 (⁸¹Br) | Characteristic 1:1 Isotopic Pattern in MS |

| Physical State | Pale yellow oil or low-melting solid | Tendency to darken upon oxidation |

| Solubility | DCM, THF, Ethyl Acetate | Insoluble in water |

Structural Analysis

The molecule consists of two lipophilic domains connected by an ether linkage:

-

4-Bromobenzyl Group : Provides a rigid aromatic core with a para-bromide, activating the ring for nucleophilic aromatic substitution or metal insertion.

-

Furfuryl Group : An electron-rich heteroaromatic ring susceptible to electrophilic attack and acid-catalyzed polymerization.

Synthetic Methodology

Core Directive: The synthesis of this compound requires strict pH control. Furfuryl alcohol is highly sensitive to acid, readily undergoing self-polymerization to form dark resins. Therefore, a Williamson Ether Synthesis under basic conditions is the mandatory protocol.

Reaction Scheme

The protocol utilizes sodium hydride (NaH) to deprotonate furfuryl alcohol, generating a nucleophilic alkoxide that displaces the bromide from 4-bromobenzyl bromide.

Figure 1: Convergent synthesis pathway via Williamson Ether Synthesis. The sequence prioritizes the generation of the alkoxide to prevent acid-catalyzed degradation.

Step-by-Step Protocol

Reagents:

-

Furfuryl alcohol (1.0 equiv)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

-

4-Bromobenzyl bromide (1.0 equiv)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or DMF.

Procedure:

-

Activation : In a flame-dried round-bottom flask under Nitrogen (

), suspend NaH in anhydrous THF. Cool to 0°C. -

Alkoxide Formation : Add furfuryl alcohol dropwise over 15 minutes. Evolution of hydrogen gas (

) will be observed. Stir for 30 minutes at 0°C until gas evolution ceases.-

Critical Checkpoint: Ensure the solution remains clear to pale yellow. Darkening indicates polymerization; ensure reagents are acid-free.

-

-

Coupling : Add 4-bromobenzyl bromide (dissolved in minimal THF) dropwise to the alkoxide solution.

-

Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1). The product will appear as a UV-active spot (

). -

Quenching : Carefully quench with saturated ammonium chloride (

) solution at 0°C.-

Note: Although

is slightly acidic, the biphasic quench is rapid enough to prevent furan degradation if extraction is performed immediately.

-

-

Purification : Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over

Analytical Characterization (Predicted)

To validate the synthesis, the following spectroscopic signatures must be confirmed.

¹H-NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 7.46 | Doublet ( | 2H | Aromatic (Ar-H), ortho to Br |

| 7.41 | Doublet ( | 1H | Furan C5-H (closest to O) |

| 7.22 | Doublet ( | 2H | Aromatic (Ar-H), meta to Br |

| 6.35 | Doublet of Doublets | 1H | Furan C4-H |

| 6.30 | Doublet ( | 1H | Furan C3-H |

| 4.52 | Singlet | 2H | Benzyl |

| 4.48 | Singlet | 2H | Furfuryl |

Mass Spectrometry (GC-MS / ESI)

-

Parent Ion (

) : 266/268 (1:1 intensity ratio due to Br isotopes). -

Fragmentation :

- 169/171: 4-Bromobenzyl cation (Tropylium ion derivative).

-

81: Furfuryl cation (

Applications in Drug Development

The value of this compound lies in its orthogonality . It allows medicinal chemists to modify two ends of the molecule independently.

Figure 2: Divergent synthetic utility. The molecule serves as a linchpin, enabling access to three distinct chemical spaces from a single precursor.

-

Biaryl Construction : The bromine atom allows for the attachment of diverse heteroaromatic rings via Suzuki, Stille, or Buchwald-Hartwig couplings, extending the carbon skeleton.

-

Stereochemical Complexity : The furan ring can undergo [4+2] cycloaddition with dienophiles (e.g., maleimides) to generate rigid, bicyclic systems often used to constrain peptide mimetics.

-

Pharmacophore Masking : Furan can be oxidatively ring-opened (Achmatowicz reaction) to yield dihydropyranones, which are common motifs in bioactive natural products.

Safety and Stability

-

Peroxide Formation : As an ether with benzylic and allylic-like (furfuryl) hydrogens, this compound is prone to autoxidation. Store under inert gas (

or Ar) at -20°C. -

Acid Sensitivity : Avoid contact with strong mineral acids (HCl,

) during workup, as this will cause the furan ring to resinify. -

Lachrymator Potential : Benzyl bromides (precursors) are potent lachrymators; residual starting material in the crude product may retain this property. Handle in a fume hood.

References

-

Sigma-Aldrich . 4-Bromobenzyl methyl ether & 4-Bromobenzyl bromide Product Data. Retrieved from .

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 12548636, 4-Bromobenzyl ether. Retrieved from .

-

AK Scientific . This compound Product Catalog (CAS 1227618-86-1). Retrieved from .

- Mandal, P. K., et al. "Synthesis of Furfuryl Ethers via Williamson Ether Synthesis." Journal of Chemical Research, vol. 42, no. 4, 2018. (Methodological grounding for furfuryl ether synthesis).

-

Fluorochem . This compound Safety and Data Sheet. Retrieved from .

4-Bromobenzyl furfuryl ether synonyms and IUPAC name

Structure, Synthesis, and Characterization

Executive Summary

This technical guide profiles 4-Bromobenzyl furfuryl ether , a specialized synthetic intermediate used primarily in medicinal chemistry for structure-activity relationship (SAR) studies involving furan-based bioisosteres. The molecule combines an electron-rich furan ring with an electron-deficient bromobenzyl moiety, linked via an ether oxygen. This unique electronic distribution makes it a valuable scaffold for developing kinase inhibitors and antimicrobial agents.

This document serves as a definitive reference for the synthesis, nomenclature, and characterization of this compound, designed for organic chemists and drug developers.

Chemical Identity & Nomenclature

Accurate nomenclature is critical for patent filings and database registration. While often referred to by its common name, the rigorous IUPAC designation prioritizes the heterocyclic furan ring or the benzene ring depending on the indexing authority.

| Attribute | Detail |

| Common Name | This compound |

| Systematic IUPAC Name | 2-{[(4-Bromophenyl)methoxy]methyl}furan |

| Alternative Systematic Name | 1-Bromo-4-{[(furan-2-ylmethyl)oxy]methyl}benzene |

| Molecular Formula | C₁₂H₁₁BrO₂ |

| Molecular Weight | 267.12 g/mol |

| SMILES | BrC1=CC=C(COCC2=CC=CO2)C=C1 |

| Key Reactants (CAS) | Furfuryl alcohol (98-00-0); 4-Bromobenzyl bromide (589-15-1) |

Note on Stability: The furan ring is acid-sensitive (prone to ring-opening polymerization). All synthetic and purification protocols must maintain neutral or basic conditions to prevent degradation [1].

Structural Analysis & Reactivity

The molecule features two distinct chemical domains:

-

The Electrophilic Handle (Aryl Bromide): The bromine at the para position is a prime candidate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library expansion.

-

The Acid-Labile Core (Furan): The furan ring acts as a masked 1,4-dicarbonyl system. While stable under basic conditions, it requires careful handling during workup.

Electronic Distribution (DOT Diagram)

The following diagram illustrates the electronic flow and reactive sites, guiding synthetic strategy.

Figure 1: Functional decomposition of this compound highlighting reactive centers.

Synthetic Protocol: Williamson Ether Synthesis

The most robust route for synthesizing this compound is the Williamson ether synthesis. This protocol uses Sodium Hydride (NaH) to deprotonate furfuryl alcohol, followed by nucleophilic attack on 4-bromobenzyl bromide.

Why this route?

-

Causality: Furfuryl alcohol is a primary alcohol and forms a stable alkoxide. 4-Bromobenzyl bromide is a highly reactive electrophile (benzylic halide). This combination favors SN2 substitution over elimination.

-

Self-Validation: The evolution of H₂ gas during the deprotonation step serves as a visual indicator of reaction progress.

Materials

-

Furfuryl alcohol (1.0 eq)

-

4-Bromobenzyl bromide (1.1 eq)

-

Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

-

Tetrahydrofuran (THF) or DMF (Anhydrous)

-

Tetrabutylammonium iodide (TBAI) - Optional catalytic additive to accelerate rate.

Step-by-Step Methodology

-

Preparation: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add NaH (1.2 eq) and wash with dry hexane to remove mineral oil (optional, but improves purity). Suspend NaH in anhydrous THF (0.2 M concentration).

-

Deprotonation: Cool the suspension to 0°C. Add Furfuryl alcohol (1.0 eq) dropwise over 15 minutes.

-

Observation: Vigorous bubbling (H₂ release). Stir at 0°C for 30 mins until bubbling ceases.

-

-

Alkylation: Add 4-Bromobenzyl bromide (1.1 eq) dissolved in minimal THF dropwise to the reaction mixture.

-

Optional: Add 5 mol% TBAI if reaction is sluggish.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The bromide spot (Rf ~0.8) should disappear.

-

Quench & Workup: Cool to 0°C. Carefully quench with saturated NH₄Cl solution. Extract with Diethyl Ether (3x).

-

Purification: Wash combined organics with water and brine. Dry over MgSO₄. Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Reaction Workflow Diagram

Figure 2: Step-wise synthetic pathway via Williamson Ether Synthesis.

Analytical Characterization

Since specific spectral data for this exact ether may not be in public libraries, the following data is predicted based on the additive shifts of the constituent fragments (Furfuryl methyl ether + 4-Bromobenzyl methyl ether).

1H NMR (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.46 | Doublet (J=8.4 Hz) | 2H | Aryl H (ortho to Br) |

| 7.41 | Doublet (J=1.8 Hz) | 1H | Furan H -5 (α to O) |

| 7.22 | Doublet (J=8.4 Hz) | 2H | Aryl H (meta to Br) |

| 6.35 | DD (J=3.2, 1.8 Hz) | 1H | Furan H -4 (β to O) |

| 6.31 | Doublet (J=3.2 Hz) | 1H | Furan H -3 (β to bridge) |

| 4.52 | Singlet | 2H | Benzyl-CH ₂-O |

| 4.46 | Singlet | 2H | Furan-CH ₂-O |

Mass Spectrometry (GC-MS / ESI)

-

Molecular Ion (M+): 266.0 / 268.0 m/z.

-

Pattern: Distinct 1:1 doublet pattern characteristic of the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: Loss of the furfuryl cation (m/z 81) is a common fragmentation pathway.

Safety & Handling

-

Lachrymator Hazard: 4-Bromobenzyl bromide is a potent lachrymator (tear gas agent). All weighing and transfers of the starting material must occur inside a functioning fume hood.

-

Explosion Hazard: Sodium Hydride evolves hydrogen gas. Ensure adequate venting and exclude moisture.

-

Storage: Store the final ether at 4°C under inert gas (Nitrogen/Argon) to prevent oxidation of the furan ring.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

-

PubChem. (2024).[1] 4-Bromobenzyl bromide Compound Summary. National Library of Medicine.

-

The Good Scents Company. (2023). Furfuryl Methyl Ether Data. (Used for NMR shift prediction of the furan moiety).

Sources

Technical Safety Assessment & Handling Guide: 4-Bromobenzyl Furfuryl Ether

Executive Summary & Chemical Architecture

4-Bromobenzyl furfuryl ether is a specialized unsymmetrical ether intermediate, frequently utilized in the synthesis of pyrethroid insecticides and novel pharmaceutical pharmacophores. Unlike commodity chemicals, this compound often lacks a standardized, vendor-supplied Safety Data Sheet (SDS).

This guide provides a predictive safety assessment based on Structure-Activity Relationships (SAR), synthesizing data from its constituent moieties: the 4-bromobenzyl group and the furfuryl group.

Chemical Identity[1][2][3][4][5][6]

-

Systematic Name: 2-((4-Bromobenzyloxy)methyl)furan

-

Molecular Formula: C₁₂H₁₁BrO₂

-

Molecular Weight: ~267.12 g/mol

-

Structural Components:

-

Furan Ring: High electron density, acid-sensitive, prone to oxidation.

-

Ether Linkage: Site of potential peroxide formation.

-

Aryl Bromide: Lipophilic handle, potential for halogen-specific toxicity.

-

Molecular Reactivity Map (Graphviz)

The following diagram visualizes the reactive centers and their associated hazards.

Figure 1: Molecular Reactivity & Hazard Origins. The furan ring presents polymerization risks, while the ether linkage poses peroxidation threats.

Hazard Identification (GHS Classification)

As a derived assessment, these classifications represent a conservative safety profile based on the toxicity of benzyl halides and furfuryl ethers.

| Hazard Class | Category | Hazard Statement (H-Code) | Mechanism/Justification |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1][2] | Analogous to furfuryl alcohol and benzyl alcohol toxicity profiles. |

| Skin Irritation | Cat 2 | H315: Causes skin irritation.[3][1][4][5][6][7] | Lipophilic benzyl ethers penetrate the stratum corneum, causing dermatitis. |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[1][4][5] | Solvent action on mucous membranes; potential lachrymator effect from hydrolysis. |

| Flammable Liquids | Cat 4 | H227: Combustible liquid. | Estimated flash point >65°C but <93°C based on MW and ether functionality. |

| Reactivity | EUH019 | May form explosive peroxides. | Benzylic carbons adjacent to ether oxygens are primary sites for radical autoxidation. |

Critical Handling Protocols: The "Self-Validating" System

To ensure scientific integrity, handling this compound requires a Check-Verify-Act loop. Do not assume stability.

A. Peroxide Management System

This compound is a Class B Peroxide Former (Hazard upon concentration).

-

Test Frequency:

-

Upon Receipt: Test immediately.

-

Storage: Test every 3 months.

-

Before Use: Test mandatory before any distillation or rotary evaporation.

-

-

Quantification Protocol (Iodometric Titration):

-

Dissolve 1 mL sample in 10 mL glacial acetic acid + chloroform (2:1).

-

Add 1 mL saturated KI solution.

-

Observation: Yellow/Brown color indicates peroxides.

-

Validation: If positive, do NOT distill. Treat with aqueous ferrous sulfate (

).

-

B. Acid Sensitivity (The Furan Factor)

The furan ring is highly sensitive to Brønsted and Lewis acids, leading to rapid, exothermic polymerization (tar formation).

-

Constraint: Avoid contact with strong mineral acids (HCl, H₂SO₄) or Lewis acids (AlCl₃) unless temperature is strictly controlled (< -20°C).

-

Workup: When quenching reactions involving this intermediate, use buffered solutions (Sat.

or Phosphate buffer pH 7) rather than strong acids to neutralize.

Emergency Response Architecture

In the event of exposure or release, follow this logic flow to minimize harm.

Figure 2: Emergency Response Decision Tree.[4][7][8] Note the prohibition of combustible absorbents due to peroxide risks.

Storage & Stability Specifications

To maintain compound integrity for drug development assays, adhere to these storage conditions.

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C – 8°C (Refrigerated) | Retards autoxidation rate and thermal polymerization of the furan ring. |

| Atmosphere | Argon or Nitrogen (Blanketed) | Displaces atmospheric oxygen to prevent peroxide formation (Mechanism: Radical propagation inhibition). |

| Container | Amber Glass | The benzyl-bromide moiety can be photosensitive; amber glass blocks UV-induced homolysis. |

| Stabilizers | BHT (Butylated hydroxytoluene) | Optional: 0.05% BHT can be added as a radical scavenger if downstream chemistry tolerates it. |

Synthesis & Impurity Profile (Contextual Awareness)

Understanding the synthesis helps anticipate impurities in the crude material.

Common Synthetic Route:

Likely Impurities:

-

4-Bromobenzyl bromide (Starting Material): Highly lachrymatory and corrosive.[7] If the ether smells sharply acrid, it may contain unreacted bromide.

-

Difurfuryl ether: Formed via side reaction; increases acid sensitivity.

-

Hydrolysis Products: 4-Bromobenzyl alcohol (solid) and Furfuryl alcohol (liquid).

Purification Note: Flash chromatography on Silica Gel is standard. Caution: Silica is slightly acidic. To prevent decomposition of the furan ring on the column, pre-treat the silica slurry with 1% Triethylamine (Et₃N) to neutralize surface acidity.

References

-

PubChem. (2024). Compound Summary: 4-Bromobenzyl ether (Analogous Structure). National Library of Medicine. [Link]

- Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-21. (Protocol for Ether Management).

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. carlroth.com [carlroth.com]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 4-Bromobenzyl bromide SDS - Download & Subscribe for Updates [sdsmanager.com]

The Strategic Integration of Furan and Benzyl Ether Moieties: A Technical Guide to Applications in Modern Research

Foreword: Unveiling Synergistic Potential in Chemical Scaffolds

In the landscape of contemporary drug discovery and materials science, the strategic combination of well-understood chemical scaffolds often leads to the emergence of novel molecules with enhanced or entirely new functionalities. This technical guide delves into the burgeoning field of furan-containing benzyl ethers, a class of compounds that marries the unique electronic and structural properties of the furan ring with the versatile and lipophilic nature of the benzyl ether linkage. While the individual components are mainstays in medicinal and organic chemistry, their covalent union gives rise to a molecular architecture with significant, and at times underexplored, potential. This document serves as an in-depth exploration for researchers, scientists, and drug development professionals, aiming to provide not just a catalog of applications, but a foundational understanding of the "why" and "how" behind the experimental design and observed activities of these promising compounds. We will journey through their synthesis, explore their diverse biological activities, and elucidate the structure-activity relationships that govern their function, thereby equipping the reader with the knowledge to innovate within this exciting chemical space.

The Furan Nucleus: A Privileged Scaffold in Bioactive Molecules

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in the design of a vast array of pharmacologically active compounds.[1] Its prevalence in both natural products and synthetic drugs stems from a unique combination of physicochemical properties. The furan moiety can act as a bioisostere for phenyl rings, offering a similar spatial arrangement but with altered electronic characteristics that can fine-tune a molecule's interaction with biological targets, improve metabolic stability, and enhance overall pharmacokinetic profiles.[1]

The oxygen atom in the furan ring imparts a degree of polarity and can act as a hydrogen bond acceptor, facilitating crucial interactions with enzymes and receptors.[1] Furthermore, the aromatic nature of the furan ring allows for π–π stacking interactions, another vital component of drug-receptor binding. The positions on the furan ring, particularly the 2- and 5-positions, are readily amenable to substitution, allowing for the introduction of various functional groups to modulate biological activity. For instance, the incorporation of electron-withdrawing groups can enhance the antibacterial and anticancer properties of furan derivatives.[1]

The versatility of the furan scaffold is evident in the broad spectrum of biological activities exhibited by furan-containing compounds, including:

-

Antimicrobial Activity: Furan derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[2][3] A classic example is nitrofurantoin, an antibiotic where the nitro-substituted furan ring is crucial for its mechanism of action, which involves the generation of reactive intermediates that damage bacterial DNA.[1]

-

Anticancer Activity: Many furan-containing molecules have been shown to target cancer cells through various mechanisms, such as enzyme inhibition and the induction of apoptosis.[1]

-

Anti-inflammatory Properties: The furan ring is a key component in certain agents that inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory pathways.[1]

-

Neuroprotective Effects: Furan derivatives have been investigated for their potential in treating neurodegenerative diseases, attributed to their antioxidant and anti-inflammatory properties.[4]

The Benzyl Ether Linkage: A Modulator of Lipophilicity and Stability

The benzyl ether group is a widely utilized functional group in organic synthesis, often employed as a protecting group for alcohols due to its stability under a range of reaction conditions and its relatively straightforward cleavage. However, its role extends far beyond that of a simple protecting group. The incorporation of a benzyl ether moiety into a molecule can significantly impact its physicochemical properties, most notably its lipophilicity. The aromatic benzyl group increases the compound's affinity for nonpolar environments, which can be critical for its ability to cross biological membranes and reach its target.

From a medicinal chemistry perspective, the benzyl ether linkage can serve as a flexible spacer, allowing for the optimal positioning of a key pharmacophore, such as a furan ring, within a binding pocket. The ether oxygen can also participate in hydrogen bonding, further contributing to the molecule's interaction with its biological target.

Synthesis of Furan-Containing Benzyl Ethers: A Methodological Overview

The synthesis of furan-containing benzyl ethers can be approached through several established organic chemistry methodologies. A common and versatile starting material is 5-hydroxymethylfurfural (HMF), a biomass-derived platform chemical.[5] The hydroxyl group of HMF can be readily converted to a benzyl ether through a Williamson ether synthesis.

Experimental Protocol: Synthesis of 5-(Benzyloxymethyl)furfural from 5-Hydroxymethylfurfural

This protocol outlines a representative synthesis of a furan-containing benzyl ether.

Materials:

-

5-Hydroxymethylfurfural (HMF)

-

Benzyl bromide

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with 5-hydroxymethylfurfural (1.0 eq) and dissolved in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise over 10-15 minutes. The reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.

-

Alkylation: Benzyl bromide (1.1 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

-

Workup: The reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is then diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure 5-(benzyloxymethyl)furfural.

-

Characterization: The structure of the final product is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous DMF and a flame-dried flask under an inert atmosphere is crucial because sodium hydride is a strong base that reacts violently with water.

-

Portion-wise Addition of NaH: This is a safety precaution to control the rate of hydrogen gas evolution.

-

Cooling to 0 °C: The initial deprotonation and subsequent alkylation are performed at low temperatures to control the exothermicity of the reaction and minimize potential side reactions.

-

Aqueous Workup: The workup with saturated sodium bicarbonate solution is performed to neutralize any remaining acidic species and remove water-soluble byproducts.

-

Chromatographic Purification: This is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.

Applications of Furan-Containing Benzyl Ethers and Related Structures in Research

While the dedicated body of research on furan-containing benzyl ethers is still emerging, the existing literature on these and closely related structures highlights their significant potential across various scientific disciplines.

Anticancer Research

The furan scaffold is a well-established pharmacophore in the design of anticancer agents.[6] The attachment of a benzyl group, often through linkages other than a direct ether, has been shown to enhance cytotoxic activity. For instance, furan-based derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a key process in cell division, making them attractive targets for cancer therapy.[6]

In a related context, benzofuran derivatives, which feature a furan ring fused to a benzene ring, have shown considerable promise as anticancer agents.[7][8] The synthesis of various substituted benzofurans has led to the identification of compounds with potent antiproliferative activity against a range of cancer cell lines.[7][9]

Antimicrobial Research

The furan nucleus is a key component of several antimicrobial drugs.[2] Research into novel furan derivatives continues to yield compounds with significant antibacterial and antifungal properties. The introduction of a benzyl moiety can modulate the lipophilicity of these compounds, potentially improving their ability to penetrate microbial cell walls.

A study on benzyl furanones and pyrones isolated from a marine-derived fungus revealed their antifungal activity against Candida albicans and antibacterial activity against Pseudomonas aeruginosa.[10]

| Compound | Organism | MIC (µg/mL) |

| (+)-asperfuranone | Candida albicans | 16 |

| (±)-asperfuranone | Candida albicans | 32 |

| (-)-asperfuranone | Candida albicans | 64 |

| asperpyranone A | Candida albicans | 64 |

| asperpyranone A | Pseudomonas aeruginosa | 32 |

Table 1: Minimum Inhibitory Concentration (MIC) values of benzyl furanone and pyrone derivatives against pathogenic microbes.[10]

These findings underscore the potential of benzyl-functionalized furan cores in the development of new anti-infective agents.

Neuroprotective Research

Neurodegenerative diseases represent a significant challenge to human health, and the development of effective neuroprotective agents is a major research focus. Furan-containing compounds have been explored for their neuroprotective potential, largely due to their antioxidant and anti-inflammatory activities which can mitigate oxidative stress, a key factor in neurodegeneration.[4] While specific research on furan-containing benzyl ethers in this area is limited, the neuroprotective effects of related structures, such as benzyl benzoate glycosides, have been demonstrated, suggesting that the benzyl moiety can contribute to neuroprotective activity.[11]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of furan-containing benzyl ethers and related compounds is intricately linked to their molecular structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective agents.

Key SAR Observations:

-

Substitution on the Furan Ring: The nature and position of substituents on the furan ring can dramatically influence biological activity. Electron-withdrawing groups, for example, often enhance antimicrobial and anticancer properties.[1]

-

Substitution on the Benzyl Ring: Modifications to the benzyl ring can also modulate activity. The introduction of different functional groups can alter the molecule's electronic properties, lipophilicity, and steric profile, all of which can affect its interaction with biological targets.

-

The Nature of the Linker: While this guide focuses on the ether linkage, it is important to note that the nature of the connection between the furan and benzyl moieties is a critical determinant of activity. Replacing the ether with an amide, ester, or other functional group will significantly alter the molecule's properties and biological profile.

Mechanistic Considerations:

The mechanism of action of furan-containing benzyl ethers will be target-specific. For example, in the context of cancer, these compounds may act as kinase inhibitors, disrupting signaling pathways that are essential for cell proliferation and survival.[12][13] As antimicrobial agents, they may interfere with cell wall synthesis, protein synthesis, or nucleic acid replication.

Below is a conceptual workflow for the screening and mechanistic evaluation of novel furan-containing benzyl ethers.

Caption: A workflow for the discovery and development of furan-containing benzyl ethers.

Future Perspectives and Conclusion

The exploration of furan-containing benzyl ethers as a distinct class of bioactive molecules is a field ripe with opportunity. The synthetic accessibility of these compounds, coupled with the well-documented biological importance of both the furan and benzyl ether moieties, provides a strong foundation for future research.

Key areas for future investigation include:

-

Expansion of Chemical Diversity: The synthesis and screening of larger and more diverse libraries of furan-containing benzyl ethers are needed to fully explore their potential.

-

Elucidation of Mechanisms of Action: For active compounds, detailed mechanistic studies are required to identify their specific biological targets and pathways.

-

In Vivo Studies: Promising candidates identified in vitro will need to be evaluated in animal models to assess their efficacy and safety profiles.

-

Applications in Materials Science: The unique structure of these compounds may also lend them to applications in the development of novel polymers and functional materials.

References

-

MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

-

ACS Publications. (n.d.). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catalyst. Retrieved from [Link]

-

WJPR. (2024, December 10). Pharmacological activity of furan derivatives. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). The Chemical Backbone: Exploring 5-Methylfurfural's Role in Material Science and Synthesis. Retrieved from [Link]

-

PubMed. (2024, September 27). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyl Furanones and Pyrones from the Marine-Derived Fungus Aspergillus terreus Induced by Chemical Epigenetic Modification. Retrieved from [Link]

-

PubMed. (2007, October 17). Synthesis of 3-(4-Bromobenzyl)-5-(aryl methylene)-5H-furan-2-ones and their activity as inhibitors of the photosynthetic electron transport chain. Retrieved from [Link]

-

ARKIVOC. (2001). Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, November 12). Compounds from Natural Sources as Protein Kinase Inhibitors. Retrieved from [Link]

-

ResearchGate. (2012, January). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Retrieved from [Link]

-

International Journal of Advanced Biological and Biomedical Research. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyl 3-[(E)-(furan-2-yl)methylidene]-2-methyldithiocarbazate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, February 20). Preparation of 5-(Acyloxymethyl)furfurals from Carbohydrates Using Zinc Chloride/Acetic Acid Catalyst System and Their Synthetic Value Addition. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, April 18). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Retrieved from [Link]

-

MedCrave. (2016, September 28). Mini review on important biological properties of benzofuran derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Neuroprotective benzyl benzoate glycosides from Disporum viridescens roots in HT22 hippocampal neuronal cells. Retrieved from [Link]

-

International Journal of Scientific Development and Research. (2023, May). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications and Synthesis of 5-Hydroxymethylfurfural_Chemicalbook [chemicalbook.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Benzyl Furanones and Pyrones from the Marine-Derived Fungus Aspergillus terreus Induced by Chemical Epigenetic Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective benzyl benzoate glycosides from Disporum viridescens roots in HT22 hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Structural Divergence & Synthetic Utility: 4-Bromobenzyl Methyl Ether vs. Furfuryl Methyl Ether

Executive Summary: The Aromatic vs. Heteroaromatic Divide

In drug discovery and organic synthesis, the distinction between 4-bromobenzyl methyl ether and furfuryl methyl ether represents a fundamental divergence in chemical behavior: the robust, functionalizable aryl halide versus the electron-rich, acid-sensitive heterocycle.

While both share a methoxymethyl ether motif (

This guide analyzes the mechanistic implications of these differences, providing validated protocols for their handling and functionalization.

Physicochemical & Structural Profile[1]

The following data consolidates the physical properties that influence handling and purification strategies.

| Feature | 4-Bromobenzyl Methyl Ether | Furfuryl Methyl Ether |

| IUPAC Name | 1-bromo-4-(methoxymethyl)benzene | 2-(methoxymethyl)furan |

| CAS Number | 1515-88-4 | 13679-46-4 |

| Structure | Aryl Halide (Benzene Core) | Heterocycle (Furan Core) |

| Molecular Weight | 201.06 g/mol | 112.13 g/mol |

| Boiling Point | ~240°C (predicted), 110°C @ 15mmHg | 134-135°C |

| Density | ~1.38 g/mL | 1.01 g/mL |

| Electronic Nature | Electron-neutral ring; Inductive withdrawal by Br | Electron-rich diene character |

| Primary Hazard | Irritant; Lachrymator (mild) | Flammable; Peroxide former; Acid-sensitive |

Reactivity Profiles & Mechanistic Divergence

4-Bromobenzyl Methyl Ether: The Cross-Coupling Workhorse

This compound is defined by the C(sp²)–Br bond . The bromine atom serves as an excellent leaving group for oxidative addition by low-valent transition metals (Pd⁰, Ni⁰). The ether linkage is orthogonal to standard coupling conditions, remaining stable during:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids.[1]

-

Buchwald-Hartwig Amination: C–N bond formation.

-

Lithium-Halogen Exchange: Treatment with

-BuLi generates the aryl lithium species at -78°C without disturbing the ether.

Mechanistic Insight: The para-positioning of the methoxymethyl group exerts minimal steric hindrance on the bromine, facilitating rapid oxidative addition.

Furfuryl Methyl Ether: The Acid-Labile Heterocycle

The furan ring is not a simple benzene analogue.[2] It possesses significant diene character and high electron density, making it susceptible to:

-

Electrophilic Aromatic Substitution (

): Occurs readily at the C5 position. -

Diels-Alder Cycloaddition: Can act as a diene with reactive dienophiles (e.g., maleic anhydride).

-

Acid-Catalyzed Ring Opening: This is the critical instability. In the presence of Brønsted or Lewis acids, the furan ring undergoes protonation, leading to ring opening and polymerization (forming humins) or conversion to levulinic acid derivatives.

Critical Warning: Unlike benzyl ethers, which require strong Lewis acids (e.g.,

) for cleavage, furfuryl ethers can degrade violently in the presence of trace mineral acids.

Visualization: Reactivity Logic Flow

The following diagram illustrates the decision-making process when selecting between these reagents based on downstream chemistry.

Figure 1: Decision tree highlighting the divergent synthetic pathways. Note the stability of the Bromobenzyl ether versus the ring-opening risk of the Furfuryl ether.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 4-Bromobenzyl Methyl Ether

Target: Synthesis of 4'-methoxy-4-(methoxymethyl)biphenyl.

Rationale: This protocol utilizes a weak base (

-

Preparation: In a flame-dried Schlenk flask, combine:

-

4-Bromobenzyl methyl ether (1.0 equiv, 5 mmol)

-

4-Methoxyphenylboronic acid (1.2 equiv)

- (3 mol%)

-

-

Solvent System: Add degassed 1,4-dioxane/water (4:1 v/v). The water is crucial for dissolving the inorganic base and facilitating transmetalation.

-

Activation: Add

(2.0 equiv). -

Reaction: Heat to 90°C under Argon for 12 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc). The starting bromide spot (

) should disappear.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over

. -

Purification: Flash chromatography on silica gel.

Protocol B: Handling & Storage of Furfuryl Methyl Ether

Target: Prevention of oxidative degradation and polymerization.

Rationale: Furfuryl ethers form peroxides upon exposure to air and polymerize with trace acid. Standard storage protocols for benzyl ethers are insufficient here.

-

Stabilization: Ensure the commercial sample contains a stabilizer (often BHT, 0.01%). If distilling, add fresh BHT immediately to the receiving flask.

-

Acidity Check: Before use in any reaction, check the solvent pH.

-

Test: Apply damp pH paper to the headspace of the solvent bottle.

-

Action: If acidic vapors are detected, pass the furfuryl ether through a short plug of basic alumina prior to use.

-

-

Inert Storage: Store under Nitrogen/Argon at 4°C.

-

Reaction Constraints: Avoid

or concentrated

Mechanistic Visualization: Pd-Cycle

The following diagram details the catalytic cycle relevant to Protocol A, emphasizing the role of the Bromide handle.

Figure 2: The Suzuki-Miyaura catalytic cycle. The 4-Bromobenzyl methyl ether enters at the Oxidative Addition step, driven by the weak C-Br bond.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Lange, J.-P., et al. (2012). Furfural—A Promising Platform for Lignocellulosic Biofuels. ChemSusChem, 5(1), 150–166. (Discusses acid sensitivity of furan derivatives). [Link]

-

PubChem. (n.d.). Furfuryl methyl ether Compound Summary. Retrieved October 26, 2023, from [Link]

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Reference for Benzyl Ether stability).

Sources

Methodological & Application

Application Notes: A Comprehensive Protocol for the Synthesis of Furfuryl Ethers via Williamson Ether Synthesis

Introduction: The Significance of Furfuryl Ethers

Furfuryl alcohol, a versatile platform chemical derived from the hydrogenation of furfural, is produced from renewable biomass sources like corncobs and sugarcane bagasse.[1][2] This makes it a key building block in the development of sustainable chemical processes.[1] The ethers derived from furfuryl alcohol are gaining prominence in various fields. They are explored as next-generation biofuel additives, specialty solvents, and valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.[1] The Williamson ether synthesis offers a classic and highly adaptable method for the preparation of these valuable compounds.

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of furfuryl ethers using a robust Williamson ether synthesis protocol. We will delve into the mechanistic underpinnings, critical process parameters, and a detailed, field-proven methodology, with a special focus on a phase-transfer catalyzed approach for enhanced efficiency and scalability.

Core Principles & Mechanistic Pathway

The Williamson ether synthesis is a cornerstone reaction in organic chemistry that forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4]

The process can be dissected into two fundamental steps:

-

Deprotonation: The alcohol (in this case, furfuryl alcohol) is treated with a suitable base to form a potent nucleophile, the furfuryl alkoxide ion.

-

Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single, concerted step to form the desired ether.[5][6]

Causality Behind Experimental Choices: The Furfuryl Moiety

While the general mechanism is straightforward, the specific structure of furfuryl alcohol introduces key considerations for optimizing the reaction.

-

Choice of Base: Simple aliphatic alcohols have a pKa in the range of 16-18, necessitating a very strong base like sodium hydride (NaH) for complete deprotonation.[7] Furfuryl alcohol, however, is notably more acidic, with a pKa of approximately 9.55.[8] This enhanced acidity means that less hazardous and more economical bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), can be effectively used, especially when paired with phase-transfer catalysis.[3][9]

-

Choice of Alkylating Agent: The SN2 mechanism is highly sensitive to steric hindrance.[9] Therefore, the reaction is most efficient with primary alkyl halides (e.g., benzyl chloride, ethyl bromide). Secondary alkyl halides will result in a mixture of substitution and competing E2 elimination products, while tertiary alkyl halides will almost exclusively yield the elimination product.[4]

-

Solvent Selection: To enhance the reactivity of the nucleophilic alkoxide, polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are typically preferred.[3] Protic solvents can solvate and stabilize the alkoxide, reducing its nucleophilicity. However, the use of phase-transfer catalysis allows for biphasic systems (e.g., an organic solvent and an aqueous base solution), which simplifies the procedure and avoids the need for strictly anhydrous conditions.[10]

-

Stability Concerns: Furfuryl alcohol is sensitive to acid, heat, and air, which can lead to discoloration and polymerization.[11][12][13] The basic conditions of the Williamson synthesis inherently protect against acid-catalyzed polymerization. However, care must be taken during the workup to avoid exposure to strong acids. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent autoxidation.[8]

Enhanced Protocol: Phase-Transfer Catalysis (PTC)

For the synthesis of furfuryl ethers, a phase-transfer catalyzed approach is highly recommended. This method is particularly advantageous as it facilitates the reaction between the water-soluble furfuryl alkoxide (formed in an aqueous basic phase) and the alkyl halide (dissolved in an organic phase). A phase-transfer catalyst, such as a quaternary ammonium salt, transports the alkoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide.[3][14]

Advantages of PTC for this Synthesis:

-

Avoids the need for expensive, anhydrous solvents.

-

Eliminates the requirement for hazardous strong bases like sodium hydride.

-

Often leads to faster reaction times and higher yields.

-

Simplifies the overall experimental setup and workup procedure.

Detailed Experimental Protocol: Synthesis of 2-((Benzyloxy)methyl)furan

This protocol details the synthesis of benzyl furfuryl ether from furfuryl alcohol and benzyl chloride, a reaction specifically noted to be effective under phase-transfer conditions.[3]

Materials & Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (equiv.) | Notes |

| Furfuryl Alcohol | C₅H₆O₂ | 98.10 | 9.81 g (8.7 mL) | 0.10 (1.0) | Reagent grade, preferably fresh or distilled. |

| Benzyl Chloride | C₇H₇Cl | 126.58 | 13.29 g (12.0 mL) | 0.105 (1.05) | Lachrymator, handle in a fume hood. |

| Sodium Hydroxide | NaOH | 40.00 | 8.0 g | 0.20 (2.0) | Prepare a 50% (w/v) aqueous solution. |

| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 1.61 g | 0.005 (0.05) | Phase-Transfer Catalyst. |

| Toluene | C₇H₈ | 92.14 | 100 mL | - | Solvent. |

| Deionized Water | H₂O | 18.02 | 16 mL | - | For NaOH solution. |

| Diethyl Ether | C₄H₁₀O | 74.12 | ~150 mL | - | For extraction. |

| Brine (Saturated NaCl) | NaCl(aq) | - | ~50 mL | - | For washing. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | Drying agent. |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer or magnetic stirrer with a stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Separatory funnel (500 mL)

-

Standard laboratory glassware

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup:

-

Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and dropping funnel. Ensure all joints are properly sealed.

-

Charge the flask with furfuryl alcohol (1.0 eq), toluene (100 mL), tetrabutylammonium bromide (0.05 eq), and the 50% aqueous sodium hydroxide solution (prepared by dissolving 8.0 g NaOH in 16 mL water).[14]

-

-

Initiation of Reaction:

-

Begin vigorous stirring to ensure good mixing between the organic and aqueous phases. The mixture will appear cloudy.

-

Heat the mixture to a gentle reflux (approximately 80-90 °C).

-

-

Addition of Alkylating Agent:

-

Once the mixture is at a stable reflux, add the benzyl chloride (1.05 eq) dropwise via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed; control the addition rate to maintain a steady reflux.

-

-

Reaction Monitoring:

-

After the addition is complete, continue to reflux the mixture with vigorous stirring. Typical reaction times range from 2 to 6 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, use a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate) and visualize the spots under UV light. The disappearance of the furfuryl alcohol spot indicates reaction completion.

-

-

Workup and Isolation:

-

Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

-

Transfer the entire reaction mixture to a 500 mL separatory funnel.

-

Add 50 mL of deionized water and shake. Allow the layers to separate and discard the lower aqueous layer.

-

Wash the organic layer sequentially with 50 mL of water and then 50 mL of brine.[10]

-

Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and transfer the filtrate to a round-bottom flask.

-

Remove the toluene solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-((benzyloxy)methyl)furan.

-

Self-Validation and Troubleshooting

| Observation / Problem | Potential Cause | Recommended Action |

| Low or No Conversion | 1. Ineffective stirring. 2. Insufficient base. 3. Deactivated catalyst. | 1. Ensure vigorous stirring to create an emulsion. 2. Use a fresh, concentrated solution of NaOH/KOH. 3. Use fresh TBAB. |

| Formation of Side Products | 1. Reaction temperature too high. 2. Use of secondary/tertiary alkyl halide. | 1. Maintain a gentle, controlled reflux. 2. Ensure the use of a primary alkyl halide to avoid E2 elimination. |

| Darkening of Reaction Mixture | Air oxidation or minor polymerization of furfuryl alcohol. | This is common but can be minimized by running the reaction under an inert nitrogen or argon atmosphere. |

| Emulsion During Workup | Vigorous shaking with insufficient ionic strength. | Add more brine to the separatory funnel to help break the emulsion. Let it stand for a longer period. |

Conclusion

The Williamson ether synthesis, particularly when enhanced by phase-transfer catalysis, represents a highly effective and robust method for the preparation of furfuryl ethers. By understanding the underlying SN2 mechanism and accounting for the specific chemical properties of furfuryl alcohol, researchers can reliably produce these valuable bio-derived compounds. The protocol detailed herein provides a validated, step-by-step guide that balances efficiency, safety, and operational simplicity, making it suitable for both academic research and process development in the pharmaceutical and chemical industries.

References

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. J&K Scientific. [Link]

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

-

Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

- Copelin, H. B. (1981). U.S. Patent No. US4302397A.

-

Biazzi. Furfuryl Alcohol - The Biazzi Process. [Link]

-

Chem Help ASAP. (2019, October 15). Williamson ether synthesis [Video]. YouTube. [Link]

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

MDPI. (2020, February 24). Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. [Link]

-

The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Wikipedia. Furfuryl alcohol. [Link]

-

Lumen Learning. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

-

National Center for Biotechnology Information. (n.d.). Furfuryl Alcohol. PubChem Compound Database. [Link]

-

ResearchGate. (2024, August 14). Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids. [Link]

-

International Furan Chemicals BV. Furfuryl alcohol. [Link]

Sources

- 1. Furfuryl Alcohol - The Biazzi Process [biazzi.com]

- 2. mdpi.com [mdpi.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. youtube.com [youtube.com]

- 6. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Furfuryl Alcohol | C5H6O2 | CID 7361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Furfuryl alcohol - Wikipedia [en.wikipedia.org]

- 12. furan.com [furan.com]

- 13. FURFURYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. cactus.utahtech.edu [cactus.utahtech.edu]

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromobenzyl Ethers

Executive Summary & Strategic Importance

4-Bromobenzyl ethers represent a critical "bifunctional" scaffold in medicinal chemistry. They offer a reactive aryl bromide handle for cross-coupling while simultaneously protecting a benzylic alcohol—a moiety frequently unmasked later to tune solubility or lipophilicity (LogP) in drug candidates.

This guide provides high-fidelity protocols for the Palladium-catalyzed cross-coupling of these substrates. Unlike simple aryl halides, 4-bromobenzyl ethers require specific attention to chelation effects (where the ether oxygen may transiently coordinate to electrophilic Pd(II) species) and protecting group stability (avoiding conditions that trigger premature hydrogenolysis or Lewis-acid mediated cleavage).

Key Deliverables:

-

Robust C-C Bond Formation: A Suzuki-Miyaura protocol optimized for scale-up.

-

High-Value C-N Bond Formation: A Buchwald-Hartwig amination protocol using Generation-2 precatalysts.

-

Self-Validating Workflows: Built-in checkpoints to ensure reaction integrity.

Mechanistic Insight: The "Ether Effect" in Catalysis

While the 4-bromobenzyl ether is electronically similar to other para-substituted aryl bromides (weakly deactivating inductively, donating via resonance), the benzylic ether oxygen introduces a secondary coordination vector.

The Catalytic Cycle

The reaction proceeds via the standard Pd(0)/Pd(II) cycle, but with specific considerations for this substrate:

-

Oxidative Addition: The rate-limiting step for aryl bromides. The electron-rich ether substituent generally assists this step relative to electron-deficient arenes, but less so than a direct phenol.

-

Transmetallation (Suzuki) / Amine Binding (Buchwald): The critical junction where base strength matters.

-

Reductive Elimination: Formation of the product.

Visualization: Mechanistic Pathway

The following diagram illustrates the catalytic cycle with specific attention to the 4-bromobenzyl ether substrate.

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 4-bromobenzyl ethers. Note the regeneration of the active Pd(0) species.

Protocol 1: Robust Suzuki-Miyaura Coupling (C-C Bond)

This protocol utilizes Pd(dppf)Cl₂·CH₂Cl₂ , a robust catalyst that resists deactivation by oxygen better than Pd(PPh₃)₄ and prevents the "aryl scrambling" sometimes seen with PPh₃ ligands.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]

-

Substrate: 4-Bromobenzyl ether (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

-

Base: K₂CO₃ (2.0 – 3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the 4-bromobenzyl ether, aryl boronic acid, and K₂CO₃.

-

Degas (Critical): Add the 1,4-dioxane/water mixture. Sparge with nitrogen or argon for 10 minutes. Note: Oxygen is the primary cause of stalled Suzuki couplings.

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under a positive stream of inert gas. Cap the vial immediately.

-

Reaction: Heat the block to 80–90 °C. Stir vigorously for 4–12 hours.

-

Checkpoint (TLC/LCMS):

-

Target: Disappearance of the bromide (UV active, usually less polar than product if boronic acid is polar).

-

Watch for: Protodeboronation of the boronic acid (check if excess boronic acid is consumed without product formation).

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na₂SO₄.

-

Purification: Silica gel chromatography. Tip: Benzyl ethers are lipophilic; ensure your gradient starts non-polar (e.g., 0-10% EtOAc/Hexanes) to separate the product from phosphine oxides.

Protocol 2: Advanced Buchwald-Hartwig Amination (C-N Bond)

For introducing amines, we recommend XPhos Pd G2 (Generation 2 Precatalyst). This system activates rapidly at mild temperatures and is highly effective for electron-neutral aryl bromides like 4-bromobenzyl ether.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]

-

Substrate: 4-Bromobenzyl ether (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.2 equiv)

-

Catalyst: XPhos Pd G2 (1–2 mol%)

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

-

Solvent: Toluene or THF (Anhydrous)

Step-by-Step Procedure

-

Preparation: Flame-dry the reaction vessel and cool under Argon.

-

Charge: Add XPhos Pd G2, NaOtBu, and the 4-bromobenzyl ether (if solid).

-

Solvent & Amine: Add anhydrous toluene. Add the amine (if liquid) via syringe.

-

Reaction: Heat to 80 °C (or 100 °C for sterically hindered amines).

-

Self-Validation Check:

-

Color Change: The reaction often turns from orange/red to a dark brown/black as Pd(0) is generated and the cycle proceeds.

-

Base Sensitivity: Ensure the benzyl ether is stable.[1] NaOtBu is strong, but benzyl ethers generally survive unless heated excessively (>120 °C) for prolonged periods.

-

-

Workup: Filter through a pad of Celite to remove palladium black and salts. Concentrate and purify.

Optimization & Troubleshooting Matrix

Use this matrix to diagnose issues without external consultation.

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning (O₂) | Degas solvents more thoroughly; switch to a fresh catalyst batch. |

| Homocoupling (Ar-Ar) | Oxygen leak or low Boron reactivity | Ensure strict inert atmosphere. Increase Boronic acid equivalents. |

| Debenzylation (Loss of Bn) | Lewis Acidic cleavage or Hydrogenolysis | Avoid acidic workups. Ensure no H₂ source is present (e.g., from formate impurities). |

| Product "Smearing" on TLC | Residual Boron species | Wash organic layer with 1M NaOH (if product has no acidic protons) or oxidative workup (H₂O₂) to cleave boronic esters. |

Workflow Visualization

The following diagram outlines the decision logic for selecting the correct protocol based on the coupling partner.

Figure 2: Decision tree for selecting the optimal coupling protocol based on the desired bond formation.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalysts for the Suzuki–Miyaura Coupling of Aryl Chlorides, Bromides, and Iodides. The Journal of Organic Chemistry, 79(9), 4161–4166.

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Referencing stability of Benzyl Ethers under basic Pd-coupling conditions).

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

-

Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

Sources

Application Note: Strategic Functionalization of 4-Bromobenzyl Furfuryl Ether

A Divergent Synthesis Guide for Drug Discovery Scaffolds

Executive Summary & Strategic Rationale

In medicinal chemistry, 4-Bromobenzyl furfuryl ether represents a high-value "bifunctional scaffold." It contains two distinct reactive centers:[1][2]

-

The Aryl Bromide: A handle for cross-coupling (Suzuki, Buchwald-Hartwig) to build library diversity after core modification.

-

The Furan Ring: An electron-rich heteroaromatic system capable of acting as a nucleophile (EAS), a diene (Diels-Alder), or a pro-electrophile (oxidative rearrangement).

The Challenge: The primary challenge in functionalizing the furan ring of this specific substrate is chemoselectivity . One must avoid:

-

Cleavage of the acid-sensitive benzylic ether linkage.[2]

-

Premature reaction of the aryl bromide (e.g., Lithium-Halogen exchange).

-

Polymerization of the furan ring.